Buckminsterfullerene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

/C60/ is essentially insoluble in polar solvents, sparingly soluble in alkanes. In aromatic solvents and in carbon disulfide appreciable solubilities are observed.

Solubility (in mg/mL) of (60)fullerene: n-pentane 0.005; n-hexane 0.043; cyclohexane 0.036; n-decane 0.071; decalins 4.6; dichloromethane 0.26; carbon disulfide 7.9; dichloromethane 0.26; chloroform 0.16; tetrachloromethane 0.32; tetrahydrofuran 0.0; benzene 1.7; toluene 2.8; tetralin 16; benzonitrile 0.41; anisole 5.6; 1,2-dichlorobenzene 27; 1-methylnaphthalene 33; 1-chloronaphthalene 41; acetone 0.001; methanol 0.0

The solubility of C70 decreases relative to that of C60 ... roughtly 50% of the values for C60 in toluene, chlorobenzene, 1,2-dichlorobenzene, trichloromethane and hexane. Water solubility is greatly increased by the addition of hydroxyl groups either to the cage (giving fullerenols) or having them present in addends

Solubilities in various solvents at 25 °C: ethanol (1.4 mg/L), octanol (42.9 mg/L), distilled octanol (38.9 mg/L), water-saturated octanol (34.7 mg/L), tetrahydrofuran (11 mg/L), toluene (3000 mg/L), water-saturated toluene (2430 mg/L)

Calculated solubility in water at 25 °C = 7.42 ng/L (water-phase of water-octanol), based on measured values in octanol (of octanol-water phase) and octanol-water partition coefficient

Synonyms

Canonical SMILES

Molecular Electronics

Biomedicine

Nanotechnology

Lubricants

Hydrogen Storage

Antiviral Applications

Application Summary: Fullerenes have been researched for their potential use in the suppression of various viruses, including the hepatitis C virus and the vesicular stomatitis virus .

Methods of Application: Fullerenes are used in drug and gene delivery systems due to their small size and high stability .

Results: The use of fullerenes in antiviral applications has shown promising results, potentially paving the way for new treatments for various viral diseases .

Biosensing and Medical Diagnosis

Application Summary: Fullerenes and their derivatives are used in sensor systems. Sensor technology has become very interesting because it allows fast, economical, and selective measurement .

Methods of Application: Fullerenes are especially recently preferred nanomaterials with their advantages such as conductivity and large surface area. They are used in electrochemical, optical, and piezoelectric sensor systems with examples from medical applications .

Results: The use of fullerene and its derivatives in sensor systems has shown promising results, potentially paving the way for new treatments for various diseases .

Catalysts

Application Summary: Fullerenes are used as catalysts due to their high reactivity .

Methods of Application: Fullerenes are synthesized and used in the production of catalysts due to their unique physical properties .

Results: The use of fullerenes in catalysts has resulted in improved performance and longevity of the catalysts .

HIV-1 Protease Inhibitors

Application Summary: Fullerenes have been researched for their potential use in the suppression of various viruses, including the HIV-1 .

Electrochemical Sensors and Biosensors

Application Summary: Fullerenes are used in the development of electrochemical sensors and biosensors .

Methods of Application: Fullerenes are synthesized and used in the production of sensors due to their unique physical properties .

Results: The use of fullerenes in sensors has resulted in improved performance and longevity of the sensors .

Photodynamic Therapy

Application Summary: Fullerenes are used in photodynamic therapy, a treatment method used to kill cancer cells .

Methods of Application: Fullerenes are used in drug delivery systems due to their small size and high stability. They are also used as photosensitizers in photodynamic therapy .

Results: The use of fullerenes in photodynamic therapy has shown promising results, potentially paving the way for new treatments for cancer .

Carcinoma Diagnostics

Application Summary: Fullerenes are used in carcinoma diagnostics .

Methods of Application: Fullerenes are used in drug delivery systems due to their small size and high stability. They are also used in the diagnosis of carcinoma .

Results: The use of fullerenes in carcinoma diagnostics has shown promising results, potentially paving the way for new diagnostic methods for carcinoma .

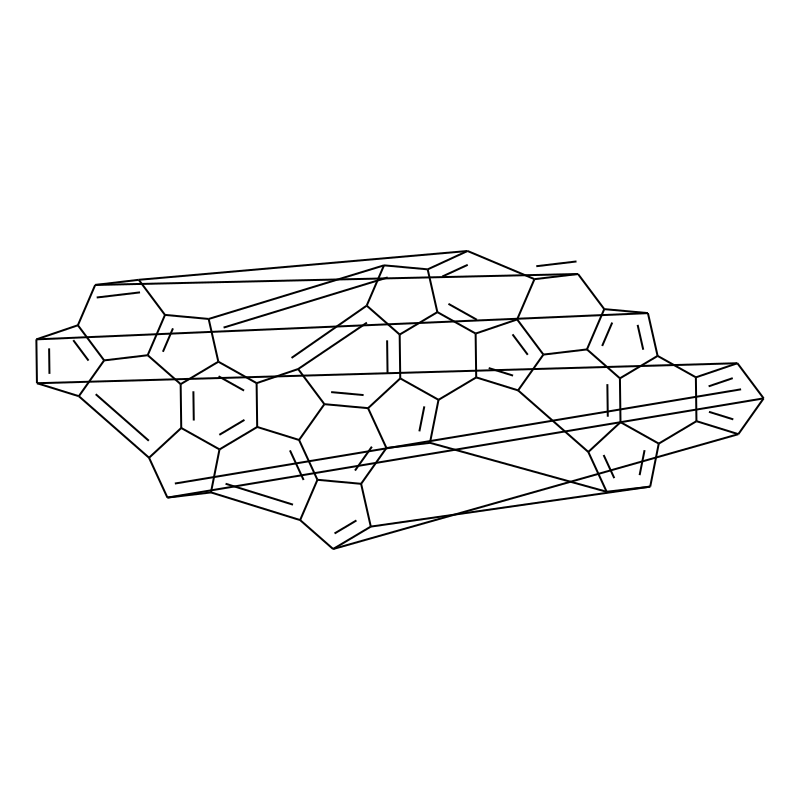

Buckminsterfullerene, also known as C₆₀, is a unique allotrope of carbon discovered in 1985 by chemists Richard Smalley, Robert Curl, and Harold Kroto, who were awarded the Nobel Prize in Chemistry for their work. This molecule is characterized by its spherical shape, resembling a soccer ball, composed of 60 carbon atoms arranged in a combination of pentagons and hexagons. The structure is highly stable due to the hybridization of carbon atoms and the fulfillment of valences across the molecule. The C-C bonds in Buckminsterfullerene exhibit partial double bond character, contributing to its unique chemical properties and reactivity .

- Hydrogenation: Addition of hydrogen to form polyhydrofullerenes.

- Halogenation: Reacts with halogens (e.g., bromination) to yield polyhalogenated derivatives like C₆₀Br₂₄.

- Ozonation: Undergoes ozonation to form ozonides that can decompose into epoxides.

- Metal Complex Formation: Acts as a ligand for transition metals, forming complexes such as C₆₀(OsO₄)(4-tert-butylpyridine)₂ .

These reactions highlight its ability to undergo multiple addition reactions rather than substitution, making it distinct from aromatic compounds like benzene .

Research indicates that Buckminsterfullerene exhibits significant biological activity. It has been shown to possess antioxidant properties, acting as a "sponge" for free radicals. This characteristic makes it a potential candidate for drug delivery systems, particularly in targeting cancer cells while minimizing damage to healthy tissues. Additionally, studies suggest that Buckminsterfullerene derivatives can be attracted to bone tissue, indicating potential applications in biomedical fields .

Buckminsterfullerene can be synthesized through various methods:

- Arc Discharge Method: An electric arc is struck between graphite electrodes in an inert atmosphere, producing soot containing fullerenes.

- Laser Ablation: A laser vaporizes graphite targets in an inert gas environment, leading to the formation of fullerenes.

- Chemical Vapor Deposition: Gaseous hydrocarbons are decomposed at high temperatures to form fullerene structures.

These methods allow for the extraction and purification of Buckminsterfullerene from the resulting soot or vapor .

Buckminsterfullerene has diverse applications across various fields:

- Electronics: Used in organic photovoltaics and as conductive materials due to its electron-accepting properties.

- Nanotechnology: Serves as a building block for nanostructures and materials.

- Medicine: Explored for drug delivery systems and as an antioxidant in therapeutic applications.

- Cosmetics: Incorporated into skincare products due to its potential anti-aging properties .

Studies on Buckminsterfullerene interactions have revealed its ability to encapsulate metal atoms and small molecules within its structure. This property leads to the formation of endohedral fullerenes, where metal ions are trapped inside the carbon cage. Research is ongoing to understand how these interactions can be harnessed for targeted drug delivery and other applications .

Several compounds share structural similarities with Buckminsterfullerene:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| C₇₀ (C70) | Ellipsoidal fullerene | Larger size with different electronic properties |

| C₈₄ (C84) | Distorted spherical fullerene | Potential for encapsulating larger atoms |

| Carbon Nanotubes | Cylindrical carbon structures | High tensile strength and electrical conductivity |

| Graphene | Two-dimensional carbon lattice | Exceptional electrical and thermal conductivity |

Buckminsterfullerene stands out due to its specific arrangement of pentagons and hexagons, which contributes to its unique stability and reactivity compared to other fullerene structures .

Serendipitous Detection During Graphite Laser Vaporization Experiments (1985)

In early September 1985, a groundbreaking discovery occurred that would fundamentally alter our understanding of carbon allotropes. Before this pivotal moment, scientists recognized only two forms of pure carbon: graphite and diamond. The breakthrough happened during experiments conducted by a team of scientists led by Harold Kroto, Richard Smalley, and Robert Curl. Using a laser ablation technique to vaporize graphite, they detected an unexpected peak in their mass spectrometry data at 720 atomic mass units, indicating the presence of a previously unknown carbon molecule containing exactly 60 carbon atoms.

The experimental approach involved firing intense laser pulses at a graphite target in the presence of helium gas. The resulting carbon clusters were analyzed using mass spectrometry, which revealed the remarkable stability of the C60 molecule compared to other carbon clusters. This stability suggested a unique, highly symmetrical structure that would soon capture the imagination of the scientific world.

Structural Elucidation and Naming Convention

After detecting this mysterious C60 molecule, the research team faced the challenge of determining its structure. The experimental evidence provided no direct structural information, but the extraordinary stability of the molecule suggested a closed cage arrangement. Through theoretical considerations and model building, they proposed that the molecule must have a spheroidal shape with high symmetry.

The structural breakthrough came when Smalley constructed a paper model incorporating both hexagons and pentagons. After unsuccessful attempts using only hexagons, the addition of pentagons (as suggested by Kroto) allowed the structure to close perfectly. The final model revealed a truncated icosahedron consisting of 20 hexagons and 12 pentagons, with carbon atoms positioned at each of the 60 vertices.

This elegant molecular architecture resembled the geodesic domes designed by American architect R. Buckminster Fuller, which inspired the team to name their discovery "buckminsterfullerene". The molecule quickly gained the nickname "buckyball" due to its soccer ball-like appearance. The name honored Fuller, who had passed away just two years earlier in 1983.

Nobel Prize Recognition and Scientific Impact (1996)

The discovery of buckminsterfullerene represented a rare achievement in chemistry—finding a new, highly stable form of a pure element. The significance of this discovery was formally recognized in 1996 when Kroto, Curl, and Smalley were awarded the Nobel Prize in Chemistry "for their discovery of fullerenes".

In their Nobel lecture, the laureates emphasized the unexpected nature of their discovery and its profound implications for carbon chemistry. The identification of C60 as a stable molecule with a closed-cage structure fundamentally changed scientific understanding of how carbon atoms could arrange themselves, expanding beyond the traditional allotropes of graphite and diamond.

The scientific impact was immediate and far-reaching. The discovery opened up an entirely new field of chemistry focused on these carbon cage structures and their derivatives. Within a decade, researchers worldwide were investigating the unique properties and potential applications of fullerenes, leading to significant advances in materials science, superconductivity, and nanotechnology.

Evolution of Fullerene Research Paradigms

While C60 was the first fullerene discovered, it soon became apparent that it was just the beginning of a new class of carbon molecules. Research quickly expanded to include higher fullerenes such as C70, C76, and C84, as well as endohedral fullerenes (containing atoms or molecules inside the carbon cage) and functionalized fullerenes.

A major breakthrough in fullerene research came in 1990 when Wolfgang Krätschmer, Donald Huffman, and colleagues developed a method to produce macroscopic quantities of C60 through arc discharge between graphite electrodes. This development transformed fullerene research from theoretical studies to practical investigations of physical properties and potential applications.

The research paradigm shifted further in the early 1990s with the discovery that alkali metal-doped C60 could exhibit superconductivity. In 1991, researchers reported superconductivity at 18K in potassium-doped C60—the highest temperature observed for a molecular superconductor at that time.

By the mid-1990s, fullerene research had diversified into multiple directions, including synthesis optimization, structural characterization, chemical modification, and application development in fields ranging from electronics to biomedicine. This evolution continues today, with fullerene science remaining a vibrant area of interdisciplinary research.

The C₆₀ molecule adopts a truncated icosahedron structure, a convex polyhedron comprising 12 pentagonal and 20 hexagonal faces arranged in icosahedral symmetry [1] [2]. This configuration satisfies Euler’s polyhedron formula (V − E + F = 2), where 60 vertices (carbon atoms), 90 edges (carbon-carbon bonds), and 32 faces yield a closed, cage-like framework [1]. Each pentagon is isolated and surrounded exclusively by hexagons, minimizing structural strain while maximizing symmetry [2].

Key Structural Parameters

| Parameter | Value |

|---|---|

| Vertices (Carbon Atoms) | 60 |

| Edges (Bonds) | 90 |

| Bond Lengths | 1.40 Å (6:6 bonds), 1.46 Å (6:5 bonds) [4] [5] |

| Van der Waals Diameter | 1.01 nm [2] |

| Nuclear Diameter | 0.71 nm [2] |

The 6:6 bonds (between two hexagons) are shorter and exhibit double-bond character, while 6:5 bonds (between hexagons and pentagons) are longer and single-bonded [4]. This bond-length alternation, confirmed via gas-phase electron diffraction [4], arises from differences in orbital hybridization and strain distribution across the polyhedron.

Theoretical Models Explaining Stability and Symmetry

The stability of C₆₀ is attributed to its icosahedral symmetry and adherence to the isolated pentagon rule (IPR), which posits that pentagons must not share edges to minimize steric strain [1] [2]. Computational studies using Hückel molecular orbital theory reveal that the delocalized π-electron system across 60 sp²-hybridized carbons confers aromatic stabilization, akin to benzene but in three dimensions [3].

Electronic Contributions to Stability

- Aromaticity: The 60 π-electrons form a fully delocalized system, satisfying the 2(n + 1)² rule for spherical aromaticity [3].

- Strain Energy Distribution: Density functional theory (DFT) calculations indicate that pentagons localize strain, which is offset by the curvature-stabilizing effect of hexagons [5].

- Symmetry-Adapted Perturbation Theory: The molecule’s Ih symmetry allows degenerate molecular orbitals, reducing electronic repulsion and enhancing thermodynamic stability [5].

Computational Validation of Molecular Structure

Advanced computational methods, including molecular dynamics (MD) and quantum mechanical simulations, have validated C₆₀’s geometry and electronic properties.

Validation Techniques and Results

| Method | Key Finding | Source Agreement |

|---|---|---|

| Electron Diffraction | Confirmed icosahedral symmetry and bond lengths [4] | [4] [5] |

| NMR Spectroscopy | Single ¹³C NMR peak confirms equivalent carbon environments [3] | [3] |

| Tersoff/Brenner Potentials | Reproduced bond lengths (1.40–1.46 Å) and binding energy (7.1 eV/atom) [5] | [5] |

For instance, MD simulations using Tersoff potentials accurately replicate the molecule’s vibrational spectra and bulk modulus (~674 GPa), while Brenner potentials refine predictions of bond-length distributions [5]. These models also explain the pressure-induced phase transition to a face-centered cubic (fcc) lattice at −20°C [2].

Quantum Mechanical Fundamentals of C₆₀

The electronic structure of C₆₀ is governed by quantum mechanical principles, including sp² hybridization and π-orbital delocalization. Each carbon atom forms three σ-bonds with adjacent carbons, while the remaining p-orbital contributes to a global π-system [3].

Quantum Properties and Phenomena

- HOMO-LUMO Gap: Calculated at 1.6 eV, C₆₀ acts as an n-type semiconductor, with defects or doping reducing the gap to 0.1–0.3 eV [2].

- Superconductivity: Alkali metal-doped C₆₀ (e.g., K₃C₆₀) exhibits superconductivity below 18 K due to electron-phonon coupling in the π*-band [2].

- Nonlinear Optical Behavior: The delocalized electrons enable saturable absorption, making C₆₀ useful in optical limiters [2].

Quantum chemical calculations using Hartree-Fock and post-Hartree-Fock methods have quantified the molecule’s electron affinity (2.7 eV) and ionization potential (7.6 eV), aligning with photoelectron spectroscopy data [5]. These properties underscore C₆₀’s versatility in nanotechnology and organic electronics.

The Huffman-Krätschmer arc discharge method represents the foundational approach for macroscopic fullerene synthesis, first developed in 1990 by Krätschmer, Huffman, and colleagues [1] [2]. This technique involves the evaporation of graphite electrodes in a helium atmosphere under controlled conditions, producing carbon soot containing fullerenes.

The arc discharge process operates at extremely high temperatures ranging from 3000 to 4000 K, with helium pressures maintained between 100 and 200 Torr [3] [4]. The method utilizes two graphite electrodes separated by a gap of 1-5 millimeters, with arc currents typically ranging from 50 to 200 amperes [1] [2]. The evaporation of carbon occurs when an electric arc is struck between the electrodes, creating a plasma that vaporizes the graphite and subsequently allows carbon atoms to condense into fullerene structures.

Research has demonstrated that optimizing electrode gap distance and maintaining continuous adjustment for the brightest plasma significantly improves yields [5]. The standard Huffman-Krätschmer method typically produces fullerene yields of 10-15% by weight of extractable material, with a carbon 60 to carbon 70 ratio of approximately 3:1 [1] [5]. Enhanced versions of this technique have achieved yields up to 44% by optimizing plasma conditions and electrode configurations [5].

The formation mechanism involves the vaporization of carbon atoms from heated graphite electrodes, followed by their condensation in the helium atmosphere. Studies have shown that the residence time of carbon vapor in the high-temperature zone critically affects fullerene formation, with optimal conditions requiring careful control of helium flow rates between 0.5 and 2.0 liters per minute [2] [6].

Temperature control remains crucial for successful fullerene synthesis, as excessive heat can lead to decomposition of formed fullerenes, while insufficient temperature prevents proper carbon cage formation [7]. The method benefits from water cooling systems surrounding the reaction chamber to maintain optimal temperature gradients and prevent damage to the apparatus [4].

Combustion Synthesis Approaches

Combustion synthesis represents a scalable approach to fullerene production, utilizing hydrocarbon flames to generate carbon soot containing fullerenes. This method was first reported by McKinnon and Bell, who demonstrated fullerene formation in high-temperature, low-pressure premixed flames [8] [9].

The combustion process operates at flame temperatures between 2400 and 2800 K, with chamber pressures maintained at 20-100 Torr [8] [10]. The method utilizes fuel mixtures, commonly benzene or toluene with oxygen, with atomic carbon to oxygen ratios ranging from 0.8 to 1.2 [10]. Residence times in the flame zone typically range from 5 to 30 milliseconds, during which polycyclic aromatic hydrocarbons serve as precursors for fullerene formation [9] [11].

Research has established that combustion synthesis produces fullerenes with distinctly different carbon 70 to carbon 60 ratios compared to arc discharge methods. While arc discharge typically yields ratios of approximately 12%, combustion synthesis achieves ratios of about 40% [8]. This difference reflects the unique formation pathways in combustion environments, where hydrogen abstraction plays a crucial role in fullerene assembly [12].

The combustion method offers significant advantages for industrial-scale production, with continuous operation capabilities and production rates reaching 10-1000 kilograms per day [10] [13]. Energy consumption ranges from 50 to 200 kilowatt-hours per kilogram, considerably lower than arc discharge methods [13]. However, fullerene yields remain relatively low at 0.01-0.08% by weight of carbon input [10].

Temperature optimization studies have revealed that maximum fullerene concentrations occur just above the stoichiometric surface, near locations of highest flame temperature [9] [14]. The formation process involves the growth of polycyclic aromatic hydrocarbons through acetylene addition and hydrogen elimination reactions, followed by ring closure to form fullerene cages [9].

Laser Ablation Methodologies

Laser ablation synthesis employs high-energy laser pulses to vaporize graphite targets, creating carbon plasma that condenses into fullerenes. This method was pioneered by the original fullerene discovery team of Kroto, Smalley, and Curl, who used pulsed laser beams to create conditions similar to stellar environments [3].

The technique utilizes various laser systems, including neodymium-doped yttrium aluminum garnet lasers operating at 1064 nanometers, carbon dioxide lasers at 10.6 micrometers, and excimer lasers at 308 nanometers [15] [16]. Laser powers range from 50 to 2000 watts, with pulse durations between 5 and 100 nanoseconds [15] [17]. Target temperatures achieve 1200-1800 K, while chamber pressures are maintained at 10^-5 to 10^-2 pascals [15].

Research has demonstrated that laser ablation can achieve fullerene yields ranging from 0.5 to 8%, with higher yields typically obtained using excimer lasers [15]. The method offers excellent selectivity control, with neodymium-doped yttrium aluminum garnet lasers favoring carbon 60 formation, while excimer lasers promote higher fullerene synthesis [15] [16].

The formation mechanism involves rapid heating of the graphite target, creating a high-temperature carbon plasma that expands and cools in the surrounding atmosphere. The cooling rate significantly influences fullerene formation, with rapid cooling favoring smaller fullerene cages while slower cooling promotes larger structures [15].

Laser ablation synthesis has proven particularly valuable for producing endohedral fullerenes, where atoms are encapsulated within fullerene cages [15]. Research has shown that controlling ion kinetic energies between 20 and 65 electron volts enables successful encapsulation, with optimal conditions achieved at 65 electron volts [15].

Microwave-Assisted Production Strategies

Microwave-assisted synthesis utilizes microwave energy as a heat source for fullerene formation, offering advantages of rapid heating, homogeneous temperature distribution, and energy efficiency. This method operates at frequencies of 2.45 gigahertz with power levels ranging from 100 to 1500 watts [18] [19] [20].

The microwave approach employs various carbon sources, including graphite powder, hydrocarbon gases, and organic precursors such as camphor [18]. Reaction temperatures range from 400 to 1400 K, with pressures varying from atmospheric to 10 atmospheres depending on the specific technique employed [18] [19].

Research has demonstrated that microwave synthesis can achieve fullerene yields between 0.1 and 15%, with microwave flow reactors producing the highest yields [18] [20]. The method offers significantly reduced reaction times, with synthesis completed in minutes rather than hours required by conventional methods [19] [21].

The microwave-enhanced chemical vapor deposition variant utilizes microwave plasma to decompose hydrocarbon precursors, achieving fullerene yields of 1-5% with reaction times of 30-120 minutes [22]. This approach combines the benefits of microwave heating with the controlled environment of chemical vapor deposition.

Studies have shown that microwave synthesis produces fullerenes with face-centered cubic crystalline structures, with lattice parameters of 14.16 angstroms [18]. The method also generates multiple phases, including orthorhombic and monoclinic structures, indicating complex formation mechanisms [18].

Chemical Vapor Deposition Processes

Chemical vapor deposition represents a low-temperature approach to fullerene synthesis, utilizing hydrocarbon precursors decomposed on heated substrates or filaments. This method operates at temperatures between 1500 and 2500 K, significantly lower than arc discharge or combustion methods [22] [23] [24].

The hot filament chemical vapor deposition variant employs tungsten filaments heated to 2200-2500 K, with substrate temperatures maintained at 950-1000 K [22]. Filament currents range from 50 to 60 amperes, with chamber pressures controlled between 30 and 100 Torr [22]. The method utilizes hydrogen and methane gas mixtures as precursors, with flow rates of 10-50 standard cubic centimeters per minute [22].

Research has demonstrated that fullerenes form as byproducts during diamond synthesis, appearing in soot deposited on substrate edges where temperatures do not favor diamond formation [23] [24]. Mass spectrometry analysis confirms the presence of carbon 60 in this soot, suggesting that hydrocarbon species such as methyl radicals and acetylene serve as fullerene precursors [23].

The plasma-enhanced chemical vapor deposition variant operates at lower temperatures of 1800-2200 K, utilizing argon and methane plasmas to decompose precursors [22]. This approach achieves fullerene yields of 0.5-3% with substrate temperatures maintained at 800-1200 K [22].

Chemical vapor deposition offers advantages of controlled synthesis conditions and the ability to produce fullerenes on various substrates [25]. The method enables selective synthesis of hollow and filled fullerene-like structures by adjusting precursor compositions and reaction conditions [25].

Industrial-Scale Production Challenges and Advancements

Industrial-scale fullerene production faces significant challenges related to yield optimization, cost reduction, and process scalability. Current production methods exhibit substantial variations in efficiency, with yields ranging from less than 0.1% for some techniques to over 40% for optimized arc discharge systems [10] [5] [13].

Economic analysis reveals that production costs vary dramatically between methods, with operating costs ranging from 20 to 2000 dollars per kilogram depending on the synthesis approach [13]. Energy consumption represents a major cost factor, with laser ablation requiring 1000-5000 kilowatt-hours per kilogram compared to 50-200 kilowatt-hours for combustion methods [13].

The combustion synthesis method has demonstrated the greatest potential for industrial scaling, with production rates reaching 1000 kilograms per day [10] [26]. Mitsubishi Corporation and Mitsubishi Chemical Corporation have developed large-scale combustion processes capable of producing 1500 tons annually by 2004, representing a significant advancement in fullerene availability [26].

Purification challenges constitute another major obstacle, as fullerene synthesis produces complex mixtures requiring sophisticated separation techniques [27]. Solvent extraction methods typically achieve 85-95% purity for arc discharge products, while combustion synthesis yields 70-85% purity [13]. Advanced purification strategies, including chromatographic separation and sublimation techniques, are essential for producing high-purity fullerenes suitable for commercial applications [27].

Research has identified several key parameters for optimization across all synthesis methods: temperature control, pressure management, precursor purity, and residence time optimization [13] [28]. Studies have shown that ultraviolet radiation emitted during synthesis can reduce fullerene yields, necessitating shielding and residence time minimization [28].

The development of continuous production processes represents a critical advancement, with porous refractory plate burners enabling uninterrupted combustion synthesis [10]. These systems overcome limitations of batch processes and provide consistent product quality suitable for industrial applications [10].

Environmental considerations have led to the development of green synthesis approaches, including solvent-free methods and reduced toxic waste production [29]. These environmentally friendly processes address concerns about large-scale production impacts while maintaining economic viability [29].

Color/Form

Polyhedral cages made up of entirely five-and six-membered rings ... fullerenes contain 2(10+N) carbon atoms ... the smallest conceivable fullerene is C20, and all fullerenes must contain an even number of carbon atoms.

Solutions of C60 fullerene in hydrocarbon solvents are magenta ... C70 fullerene are port-wine red. In some solvents C76 /and C84/ fullerene gives yellow-green solutions ... C82 fullerene has a less greenish tinge. Solutions of C78 fullerene are golden chestnut brown

XLogP3

Density

LogP

Melting Point

UNII

GHS Hazard Statements

H315 (23.64%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (98.18%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Therapeutic Uses

/Experimental Therapy: Gadolinium metallofullerenol nanoparticles [Gd@C82(OH)22]n particles (22 nm in a saline solution) of a dose level as low as 10-7 mol/kg exhibit a very high antineoplastic efficiency ( approximately 60%) in mice. A dose increment of 1 x 10-7 mol/kg increases the tumor inhibition rate 26%. [Gd@C82(OH)22]n particles have a strong capacity to improve immunity and interfere with tumor invasion in normal muscle cells, nearly without toxicity in vivo and in vitro. Unlike conventional antineoplastic chemicals, the high antitumor efficiency of nanoparticles is not due to toxic effects to cells because they do not kill the tumor cells directly and only about 0.05% of the used dose is found in the tumor tissues. Results suggest that fullerene derivatives with proper surface modifications and sizes may /be developed as/ tumor chemotherapeutics of high-efficacy and low-toxicity. /Gadolinium metallofullerenol nanoparticles/

/Experimental Therapy:/ This is the first report on the targeted delivery of fullerene-based low toxic nanocationite particles (porphyrin adducts of cyclohexyl fullerene-C(60)) to treat hypoxia-induced mitochondrial dysfunction in mammalian heart muscle. ... The magnetic isotope effect generated by the release of paramagnetic (25)Mg(2+) from these nanoparticles selectively stimulates the ATP overproduction in the oxygen-depleted cell. ... Because nanoparticles are membranotropic cationites, they will only release the overactivating paramagnetic cations in response to hypoxia-induced acidic shift. The resulting changes in the heart cell energy metabolism result in approximately 80% recovery of the affected myocardium in <24 hr after a single injection (0.03-0.1 LD(50)).... Pharmacokinetics and pharmacodynamics of the nanoparticles suggest their suitability for safe and efficient administration in either single or multi-injection (acute or chronic) therapeutic schemes for the prevention and treatment of clinical conditions involving myocardial hypoxia.

/Experimental Therapy:/ Oxidative stress plays a major role in acne formation, suggesting that oxygen radical scavengers are potential therapeutic agents. Fullerene is a spherical carbon molecule with strong radical sponge activity; therefore, the effectiveness of fullerene gel in treating acne vulgaris /was studied/. /Investigators/ performed an open trial using a fullerene gel twice a day; at 4 and 8 weeks, the mean number of inflammatory lesions (erythematous papules and pustules) significantly (P < 0.05) decreased from 16.09 +/- 9.08 to 12.36 +/- 7.03 (reduction rate 23.2%) and 10.0 +/- 5.62 (reduction rate 37.8%), respectively. The number of pustules, consisting of accumulation of neutrophils, was significantly (P < 0.05) decreased from 1.45 +/- 1.13 to 0.18 +/- 0.60 (reduction rate 87.6%), and further in vitro assays of sebum production in hamster sebocytes revealed that 75 uM polyvinylpyrrolidone-fullerene inhibits sebum production, suggesting that fullerene suppresses acne through decreasing neutrophil infiltration and sebum production. After treatment for 8 weeks, the water content of the skin significantly (P < 0.05) increased from 51.7 +/- 7.9 to 60.4 +/- 10.3 instrumental units. Therefore, the fullerene gel may help in controlling acne vulgaris with skin care benefit. ...

Pictograms

Irritant

Other CAS

99685-96-8

Associated Chemicals

Fullerene-C70; 135113-17-6

Fullerene-C76; 135113-15-4

Fullerene-C78; 136316-32-0

Fullerene-C80; 147015-04-1

Fullerene-C82; 136846-59-8

Fullerene-C84; 135113-16-5

Fullerene-C90; 135113-17-6

Fullerene-C96; 136846-62-3

Wikipedia

Dates

Ubasart et al. A three-shell supramolecular complex enables the symmetry-mismatched chemo- and regioselective bis-functionalization of C60. Nature Chemistry, DOI: 10.1038/s41557-021-00658-6, published online 15 April 2021